![molecular formula C21H19N5O2 B2585548 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 2200625-88-1](/img/structure/B2585548.png)

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

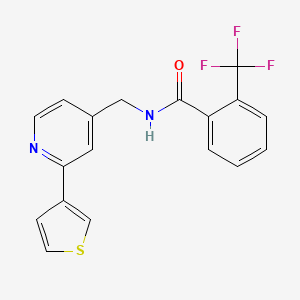

The compound “(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone” is a complex organic molecule. It contains a triazole ring, a piperidine ring, a phenyl group, and an isoxazole ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using NMR spectroscopy . The InChI code for a similar compound, 4-(2H-1,2,3-Triazol-2-yl)piperidine, is 1S/C7H12N4/c1-3-8-4-2-7(1)11-9-5-6-10-11/h5-8H,1-4H2 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 can be synthesized from highly unstable compounds that eliminate N2 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, a similar compound was reported as a white powder with a melting point of 85–87°C .Applications De Recherche Scientifique

Drug Discovery

The compound, which contains a 1,2,3-triazole core, has found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β-lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-triazoles have been used extensively in organic synthesis . Their high chemical stability and strong dipole moment make them useful in a variety of synthetic applications .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles have been used to create new materials with unique properties . Their ability to form strong hydrogen bonds can be leveraged to create polymers with enhanced mechanical and thermal properties .

Supramolecular Chemistry

1,2,3-triazoles have found applications in supramolecular chemistry . They can act as effective building blocks for the construction of complex molecular architectures .

Bioconjugation

The compound can be used in bioconjugation, a process that involves attaching two biomolecules together . This can be useful in a variety of biological applications, including the development of new therapeutic agents .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles can be used as probes to study biological systems . They can be incorporated into biomolecules to allow for the visualization and tracking of these molecules within cells .

Fluorescent Imaging

1,2,3-triazoles can be used in fluorescent imaging . They can be incorporated into fluorescent probes, allowing for the visualization of biological processes in real time .

Materials Science

Finally, in materials science, 1,2,3-triazoles can be used to create new materials with unique properties . Their ability to form strong hydrogen bonds can be leveraged to create materials with enhanced mechanical and thermal properties .

Mécanisme D'action

Target of Action

1,2,3-Triazoles are known to have a wide range of biological activities and good pharmacodynamic and pharmacokinetic profiles . They have been found to bind to a range of proteins . Benzoxazoles are also known for their diverse biological activities, including antimicrobial, antiviral, and anticancer effects .

Mode of Action

The mode of action of 1,2,3-triazoles often involves interactions with proteins, influencing various biological processes . Benzoxazoles can also interact with various biological targets, leading to a range of effects .

Biochemical Pathways

1,2,3-triazoles and benzoxazoles can influence a variety of pathways due to their ability to interact with multiple targets .

Result of Action

Compounds containing 1,2,3-triazole or benzoxazole moieties can have a range of effects, including antibacterial, antiviral, and anticancer activities .

Action Environment

The properties of 1,2,3-triazoles and benzoxazoles can be influenced by factors such as ph and temperature .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3-phenyl-2,1-benzoxazol-5-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2/c27-21(25-12-8-17(9-13-25)26-22-10-11-23-26)16-6-7-19-18(14-16)20(28-24-19)15-4-2-1-3-5-15/h1-7,10-11,14,17H,8-9,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFRMGGDWULSHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~4~-[2-(4-chlorophenyl)ethyl]-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2585468.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2585474.png)

![N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2585477.png)

![N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2585480.png)

![1-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2585481.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxane-4-carboxamide](/img/structure/B2585484.png)

![3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2585486.png)

![5-methyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2585487.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2585488.png)